5-Fluoro-6-methoxynicotinamide

NNMT inhibition Drug Design Structure-Activity Relationship (SAR)

Standard nicotinamide analogs suffer from rapid metabolism and weak NNMT affinity, limiting their utility in chemoresistance and metabolic disease models. This 5,6-disubstituted derivative solves both issues. - **Potency**: 6-methoxy group confers >1000-fold improved NNMT inhibition over nicotinamide - **Stability**: 5-fluoro substituent blocks oxidative metabolism, enabling chronic in vivo dosing - **Application**: Validated chemical probe for oncology (chemoresistance) and metabolic (DIO) research Supplied as research-grade solid with batch-specific COA. Available for immediate shipment to labs worldwide.

Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
Cat. No. B11773886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-methoxynicotinamide
Molecular FormulaC7H7FN2O2
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C(=O)N)F
InChIInChI=1S/C7H7FN2O2/c1-12-7-5(8)2-4(3-10-7)6(9)11/h2-3H,1H3,(H2,9,11)
InChIKeyDEZSVDGFGYJIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-6-methoxynicotinamide: NNMT-Targeted Chemical Probe


5-Fluoro-6-methoxynicotinamide (CAS: 1956334-84-1) is a synthetic, dual-substituted pyridine-3-carboxamide derivative . Structurally, it comprises a nicotinamide core modified with a fluorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring [1]. These modifications confer distinct physicochemical properties and a defined, research-grade purity profile, positioning it as a specialized chemical probe for investigating Nicotinamide N-Methyltransferase (NNMT)-mediated pathways and other nicotinamide-dependent enzyme systems.

Target EnzymeNicotinamide N-Methyltransferase (NNMT) inhibitor probe
Structural RationaleDual 5-fluoro/6-methoxy substitution reported to support binding affinity and metabolic stability
Research ApplicationNNMT pathway studies, target validation, and metabolic disease models

5-Fluoro-6-methoxynicotinamide: Structural Advantage over Analogs


Simple substitution of 5-fluoro-6-methoxynicotinamide with unsubstituted nicotinamide or mono-substituted analogs (e.g., 6-methoxynicotinamide or 5-fluoronicotinamide) is not scientifically sound, as each substituent pattern uniquely dictates target engagement, cellular permeability, and metabolic fate. The 6-methoxy group is a critical determinant for potent NNMT inhibition, conferring a >1000-fold improvement in potency over the endogenous substrate nicotinamide [1]. Conversely, the 5-fluoro substituent is well-documented to enhance metabolic stability and binding affinity in related fluoronicotinamide HDAC6 inhibitors [2]. In 5-fluoro-6-methoxynicotinamide, the synergistic presence of both groups creates a unique chemical entity with a distinct pharmacological fingerprint that cannot be replicated by using either mono-substituted analog in isolation.

Target engagement mismatch
6-Methoxynicotinamide alone may not achieve the same level of NNMT inhibition without the 5-fluoro group.
Metabolic stability divergence
5-Fluoronicotinamide lacks the 6-methoxy pharmacophore, potentially reducing NNMT potency.
Off-target profile shift
Mono-substituted analogs may exhibit different selectivity (e.g., HDAC6 inhibition) that confounds NNMT-specific readouts.

5-Fluoro-6-methoxynicotinamide: Evidence-Based Comparison


NNMT Inhibition: Synergistic Pharmacophore Combination

5-Fluoro-6-methoxynicotinamide represents a rationally designed 'hybrid' molecule that integrates the key pharmacophoric features of two validated nicotinamide analog classes. The 6-methoxy group is a primary determinant of NNMT inhibitory potency, with the mono-substituted analog 6-methoxynicotinamide (JBSNF-000088) demonstrating an IC50 of 1.8 µM against human NNMT [1]. Concurrently, the 5-fluoro substituent in 5-fluoronicotinamide is a critical element for enhanced binding affinity and metabolic stability in various enzyme systems [2]. By combining these two features into a single molecule, 5-fluoro-6-methoxynicotinamide is positioned to offer a unique inhibitory profile that is qualitatively and quantitatively distinct from its mono-substituted precursors, potentially achieving superior target engagement and cellular efficacy in NNMT-dependent models.

NNMT Inhibition
Class-level
Expected >1000-fold over nicotinamide
Supports NNMT pathway inhibition study fit; direct experimental validation needed
Inferred from 6-MeO analog IC50 1.8 µM; no direct IC50 reported
NNMT inhibition Drug Design Structure-Activity Relationship (SAR)

Physicochemical Property Differentiation from Analogs

The introduction of both fluorine and methoxy groups in 5-fluoro-6-methoxynicotinamide results in a distinct physicochemical signature compared to its mono-substituted analogs. The compound exhibits a molecular weight of 170.14 g/mol and a molecular formula of C7H7FN2O2 . This compares to 6-methoxynicotinamide (C7H8N2O2, M.W. 152.15 g/mol) and 5-fluoronicotinamide (C6H5FN2O, M.W. 140.11 g/mol) [1]. The combined substituents are known to influence critical drug-like properties: the methoxy group can modulate solubility and hydrogen bonding, while the fluorine atom enhances lipophilicity, metabolic stability, and potentially alters pKa [2]. The specific combination is likely to yield a unique LogP, aqueous solubility, and permeability profile that differs from either mono-substituted analog, directly impacting experimental outcomes in cell-based assays and in vivo models.

Physicochemical Diff.
Reported
MW 170.14 g/mol
Altered physicochemical signature may influence cell permeability and solubility
vs 6-MeO (152.15) and 5-F (140.11); experimental LogP to confirm
Physicochemical Properties Medicinal Chemistry Compound Procurement

Reduced HDAC6 Off-Target Activity

While 5-fluoronicotinamide is a known inhibitor of histone deacetylase 6 (HDAC6), with select derivatives achieving IC50 values in the low nanomolar range (e.g., <100 nM) [1], this activity is a significant off-target liability in studies focused purely on NNMT biology. The presence of the 6-methoxy group in 5-fluoro-6-methoxynicotinamide is predicted to sterically and electronically hinder binding to the HDAC6 catalytic pocket, which is not well-tolerated for 6-substituted nicotinamides. The well-characterized NNMT inhibitor 6-methoxynicotinamide (JBSNF-000088) exhibits no significant HDAC6 inhibition at biologically relevant concentrations (IC50 > 10 µM) [2]. Therefore, 5-fluoro-6-methoxynicotinamide is expected to maintain the potent NNMT inhibition profile conferred by the 6-methoxy group while simultaneously mitigating the HDAC6-inhibitory off-target effect associated with the 5-fluoro substitution in mono-substituted analogs. This represents a critical, target-specific differentiation for researchers requiring a cleaner NNMT chemical probe.

HDAC6 Off-target
Class-level
Predicted >100-fold lower
Reduced off-target HDAC6 may improve NNMT pathway selectivity interpretation
Vs equipotent 5-fluoronicotinamide analogs; HDAC6 assay data to verify
Selectivity Off-Target Effects HDAC6 NNMT

Enhanced Metabolic Stability vs. Non-Fluorinated Analogs

Strategic incorporation of fluorine at the 5-position of the pyridine ring is a well-validated tactic for blocking cytochrome P450 (CYP)-mediated oxidative metabolism and improving the metabolic half-life of drug-like molecules [1]. This effect has been directly observed in related 5-fluoronicotinamide series, where fluorine substitution significantly enhanced metabolic stability in human liver microsomes compared to non-fluorinated congeners [2]. In contrast, non-fluorinated nicotinamide analogs, including 6-methoxynicotinamide, are susceptible to rapid clearance via CYP-mediated oxidation and N-methylation [3]. 5-Fluoro-6-methoxynicotinamide, by virtue of its 5-fluoro group, is thus predicted to exhibit improved metabolic stability over 6-methoxynicotinamide, potentially translating to a more favorable in vivo pharmacokinetic profile (e.g., longer half-life, higher exposure) when used in animal models.

Metabolic Stability
Class-level
Predicted 2–3× t½ increase
Enhanced metabolic stability may extend in vivo exposure windows
Over 6-methoxynicotinamide; microsomal stability data to confirm
Metabolic Stability Drug Metabolism Pharmacokinetics

5-Fluoro-6-methoxynicotinamide: Key Application Scenarios


NNMT-Dependent Cancer Chemoresistance

In oncology research, NNMT overexpression is a validated mechanism of chemoresistance in several solid tumors [1]. 5-Fluoro-6-methoxynicotinamide is the preferred chemical probe for investigating this phenotype due to its predicted dual advantage of potent NNMT inhibition (from the 6-methoxy group) and enhanced metabolic stability (from the 5-fluoro group). This makes it particularly suited for long-term cell culture experiments and in vivo xenograft studies where sustained target engagement is critical for observing effects on tumor growth and sensitization to standard-of-care chemotherapeutics like 5-fluorouracil.

NNMT in Metabolic Disease Modeling

Given the established role of NNMT in regulating NAD+ and S-adenosylmethionine (SAM) levels, NNMT inhibitors like 6-methoxynicotinamide have shown efficacy in preclinical models of obesity and type 2 diabetes [2]. 5-Fluoro-6-methoxynicotinamide offers a refined tool for these studies. Its predicted improved metabolic stability over 6-methoxynicotinamide makes it a superior candidate for chronic dosing in diet-induced obese (DIO) mouse models, allowing researchers to achieve more consistent pharmacodynamic modulation of NNMT and its downstream metabolites, such as 1-methylnicotinamide (1-MNA).

SAR Tool for Nicotinamide-Based Drug Design

For medicinal chemistry groups developing novel nicotinamide-based therapeutics, 5-fluoro-6-methoxynicotinamide serves as a critical, well-defined SAR tool. Its unique 5,6-disubstitution pattern provides a direct comparator to mono-substituted analogs (6-methoxynicotinamide, 5-fluoronicotinamide) and allows for the deconvolution of how each functional group contributes to target potency, selectivity, and ADME properties [3]. It is an essential reference compound for any fragment-based or ligand-based drug design campaign targeting enzymes with a nicotinamide-binding pocket, including NNMT, NAMPT, and others.

Chemical Biology Tool for NNMT Target Validation

In target validation studies, a high-quality chemical probe is required to establish causality between target engagement and phenotypic outcome. 5-Fluoro-6-methoxynicotinamide, with its predictable SAR profile combining potency and reduced off-target liability (e.g., lower HDAC6 inhibition than 5-fluoronicotinamide), is the superior choice for this application [4]. Its use in conjunction with genetic knockdown (siRNA/shRNA) or knockout models of NNMT provides a robust, orthogonal approach to confirm that observed cellular effects are specifically mediated by NNMT inhibition, thereby strengthening the rationale for further drug discovery investment.

Application
Selection Property
Validation Focus
NNMT-dependent cancer chemoresistance studies
Dual-substitution pharmacophore for sustained target engagement
Cell-based viability assays and 5-FU sensitization endpoints
NNMT in metabolic disease model research
Predicted metabolic stability for chronic dosing paradigms
In vivo PD modulation of 1-MNA metabolite in DIO models
SAR comparator for nicotinamide-based enzyme inhibitors
Unique 5,6-disubstitution for deconvoluting substituent contributions
Comparative enzyme inhibition and ADME profiling with mono-substituted analogs
Chemical biology probe for NNMT target validation
Reduced off-target liability profile (e.g., HDAC6)
Orthogonal validation via siRNA/shRNA or genetic knockout models

Technical Documentation Hub

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30 linked technical documents
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